

4-Hydroxy-4'-nitrostilbene chemical and physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxy-4'-nitrostilbene

Cat. No.: B095468

[Get Quote](#)

An In-depth Technical Guide to 4-Hydroxy-4'-nitrostilbene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-4'-nitrostilbene is a substituted stilbene derivative characterized by a stilbene core with a hydroxyl group (-OH) on one aromatic ring and a nitro group (-NO₂) on the other.^[1] This arrangement of an electron-donating group (hydroxyl) and an electron-withdrawing group (nitro) across the conjugated system gives the molecule significant intramolecular charge transfer characteristics and distinct chemical properties.^[1] The compound, which typically appears as a yellow to orange crystalline solid, is primarily found in the more stable trans (E) configuration due to reduced steric hindrance.^{[1][2]} It serves as a valuable chemical intermediate in organic synthesis and holds potential for applications in biological and medicinal chemistry research.^[1]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **4-Hydroxy-4'-nitrostilbene** are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.

Property	Value	Reference
IUPAC Name	4-[(E)-2-(4-nitrophenyl)ethenyl]phenol	[1] [2] [3]
Synonyms	(E)-4-(4-Nitrostyryl)phenol, 4-Nitro-4'-hydroxystilbene	[3] [4]
CAS Number	19221-08-0	[1] [2] [4]
Molecular Formula	C ₁₄ H ₁₁ NO ₃	[1] [2] [3] [4]
Molecular Weight	241.24 g/mol	[1] [3] [4]
Appearance	Yellow to orange crystalline solid/powder	[1] [2]
Melting Point	205 - 209 °C	[1] [4] [5]
Boiling Point	389.8 ± 11.0 °C (Predicted)	[4]
Density	1.318 ± 0.06 g/cm ³ (Predicted)	[4]
pKa	9.32 ± 0.13 (Predicted)	[4]
Solubility	Soluble in organic solvents (e.g., ethanol, acetone); poorly soluble in water.	[1]
InChI Key	OETQWIHJPIESQB-UHFFFAOYSA-N	[1] [2] [3]
SMILES	C1=CC(=CC=C1C=CC2=CC=C(C=C2O)--INVALID-LINK--[O-])	[1] [2] [3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of **4-Hydroxy-4'-nitrostilbene**.

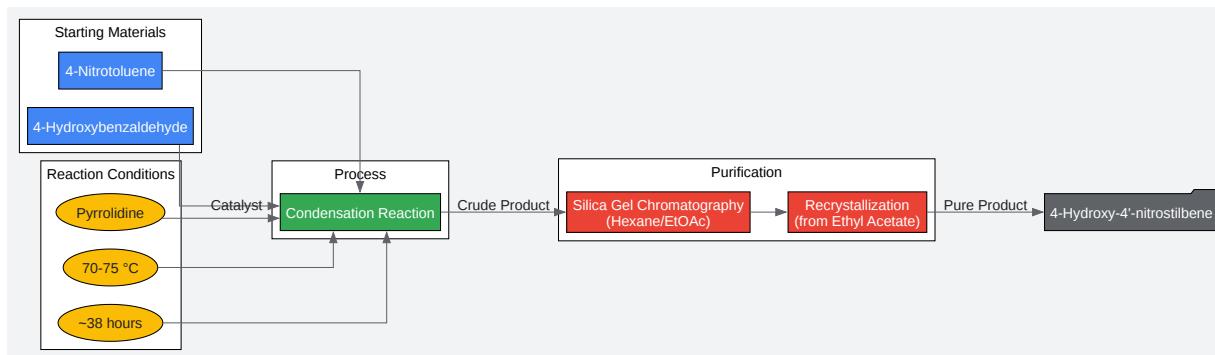
Spectroscopy	Data	Reference
Infrared (IR)	KBr, cm ⁻¹ : 3418 (O-H), 1584, 1501, 1437 (C=C), 1337 (N=O)	[6]
¹ H NMR	(DMSO-d ₆ , 400 MHz) δ/ppm: 9.77 (s, 1H), 8.18 (d, 2H, J = 8.0 Hz), 7.77 (d, 2H, J = 8.0 Hz), 7.50 (d, 2H, J = 8.0 Hz), 7.42 (d, 1H, J = 16.0 Hz), 7.16 (d, 1H, J = 16.0 Hz), 6.80 (d, 2H, J = 8.0 Hz)	[6]

Experimental Protocols

The synthesis of **4-Hydroxy-4'-nitrostilbene** can be achieved through several condensation reactions. Below are detailed methodologies from cited literature.

Protocol 1: Synthesis via Condensation of 4-Nitrotoluene and 4-Hydroxybenzaldehyde

This method involves a base-catalyzed condensation reaction.


- Starting Materials: 4-nitrotoluene, 4-hydroxybenzaldehyde.[1]
- Base: Pyrrolidine.[1]
- Procedure:
 - Combine 4-nitrotoluene and 4-hydroxybenzaldehyde in a reaction vessel.
 - Add pyrrolidine as a catalyst.
 - Heat the mixture under reflux at a temperature of 70-75 °C.[1][6]
 - Maintain the reaction with magnetic stirring for approximately 38 hours.[1][6]
 - Monitor the reaction progress using an appropriate technique (e.g., TLC).

- Purification:
 - After the reaction is complete, the crude product is separated by silica gel column chromatography, using a hexane/ethyl acetate (2/3 v/v) mixture as the eluent.[6]
 - The solvent is removed from the collected fractions via rotary evaporation.[6]
 - The resulting solid is further purified by recrystallization from ethyl acetate to yield the final product as a light orange solid.[1][6]

Protocol 2: Synthesis via Reaction of 2-(4-nitrophenyl)acetic acid and 4-Hydroxybenzaldehyde

This alternative synthesis route utilizes piperidine as the base.

- Starting Materials: 2-(4-nitrophenyl)acetic acid (100 mmol), 4-hydroxybenzaldehyde (200 mmol).[7]
- Base: Piperidine (6 mL).[7]
- Procedure:
 - A mixture of 2-(4-nitrophenyl)acetic acid and 4-hydroxybenzaldehyde in piperidine is stirred at 140 °C for 2 hours.[7]
 - Upon completion, the resulting solid is washed with ethyl acetate (EtOAc) to yield (E)-4-(4-nitrostyryl)phenol as a red solid with a reported yield of 98%. [7]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Hydroxy-4'-nitrostilbene**.

Chemical Reactivity

The functional groups present in **4-Hydroxy-4'-nitrostilbene** dictate its chemical reactivity.

- Oxidation: The hydroxyl group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.[1]
- Reduction: The nitro group is susceptible to reduction, yielding 4-amino-4'-hydroxystilbene. This transformation can be accomplished using reducing agents like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation.[1]
- Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with agents like alkyl halides or acyl chlorides in the presence of a base to form alkylated or acylated

derivatives.[1]

Biological Activity

While specific signaling pathways for **4-Hydroxy-4'-nitrostilbene** are not extensively detailed in the reviewed literature, the biological activities of stilbene derivatives are well-documented.

- **Estrogenic Effects:** The hydroxyl group on the stilbene A-phenyl ring is considered essential for estrogenic activity.[8] The presence of a 4-nitro group can also contribute to this effect.[8] Liver microsomal enzymes can metabolize trans-stilbene into a 4-hydroxy derivative, which exhibits estrogenic properties.[8]
- **Antimicrobial Activity:** For stilbene derivatives, a hydroxyl group in the A ring is crucial for antimicrobial activity.[8]
- **Antioxidant Action:** Studies on related compounds like resveratrol (3,5,4'-trihydroxystilbene) and 4-hydroxystilbene show that the para-hydroxyl group is highly reactive towards scavenging oxidizing free radicals.[9] This suggests that the 4-hydroxy group in **4-Hydroxy-4'-nitrostilbene** could play a significant role in potential antioxidant activities.[9]

Further research is required to elucidate the specific mechanisms and signaling pathways through which **4-Hydroxy-4'-nitrostilbene** may exert biological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Buy 4-Hydroxy-4'-nitrostilbene (EVT-1191881) | 19221-08-0 [evitachem.com]
2. 4-Hydroxy-4'-nitrostilbene, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
3. 4-Hydroxy-4'-nitro stilbene | C14H11NO3 | CID 139676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-HYDROXY-4'-NITROSTILBENE CAS#: 19221-08-0 [[amp.chemicalbook.com](#)]
- 5. 4-Hydroxy-4'-nitrostilbene, 98% | Fisher Scientific [[fishersci.ca](#)]
- 6. 4-HYDROXY-4'-NITROSTILBENE synthesis - chemicalbook [[chemicalbook.com](#)]
- 7. 4-Hydroxy-4'-nitrostilbene synthesis - chemicalbook [[chemicalbook.com](#)]
- 8. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 9. Elementary reactions of the antioxidant action of trans-stilbene derivatives: resveratrol, pinosylvin and 4-hydroxystilbene - Physical Chemistry Chemical Physics (RSC Publishing) [[pubs.rsc.org](#)]
- To cite this document: BenchChem. [4-Hydroxy-4'-nitrostilbene chemical and physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b095468#4-hydroxy-4-nitrostilbene-chemical-and-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com